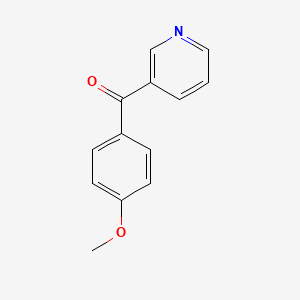

3-(4-Methoxybenzoyl)pyridine

Descripción general

Descripción

3-(4-Methoxybenzoyl)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a 4-methoxybenzoyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxybenzoyl)pyridine typically involves the acylation of pyridine with 4-methoxybenzoyl chloride. This reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .

Análisis De Reacciones Químicas

Types of Reactions: 3-(4-Methoxybenzoyl)pyridine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like nitric acid for nitration or halogens for halogenation.

Major Products:

Oxidation: 3-(4-Hydroxybenzoyl)pyridine.

Reduction: 3-(4-Methoxybenzyl)pyridine.

Substitution: 3-(4-Methoxybenzoyl)-2-nitropyridine or 3-(4-Methoxybenzoyl)-2-chloropyridine.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

3-(4-Methoxybenzoyl)pyridine has been investigated for its potential anticancer properties. Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines, including melanoma and prostate cancer cells. The modification of the methoxy group plays a crucial role in enhancing the compound's efficacy, as evidenced by studies showing improved activity in the low nanomolar range compared to other compounds in its class .

Antiarrhythmic Properties

The compound has also been identified as a candidate for antiarrhythmic therapy. Its derivatives are formulated into pharmaceutical compositions that can be administered orally or intravenously, with dosages typically ranging from 1 to 10 mg/kg. The mechanism involves the modulation of ion channels, making it suitable for treating arrhythmias .

Organic Synthesis

Synthesis of Pyridine Derivatives

this compound serves as a precursor in the synthesis of various pyridine derivatives through reactions such as acylation and alkylation. Its ability to undergo nucleophilic substitution reactions allows for the introduction of diverse functional groups, facilitating the development of new compounds with tailored biological activities .

Catalytic Applications

The compound has been utilized in catalytic processes for synthesizing more complex organic molecules. Its structure enables it to act as an effective catalyst in reactions involving other heterocycles, thus expanding its utility in organic synthesis .

Material Science

Polymer Chemistry

In material science, this compound is explored for its potential applications in polymer chemistry. The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Research into its role as a modifier in polymer formulations suggests that it can improve performance characteristics in various applications, including coatings and adhesives .

Case Study 1: Anticancer Activity Assessment

A study conducted on the antiproliferative effects of this compound derivatives demonstrated their efficacy against melanoma cell lines. The results indicated that specific modifications to the methoxy group significantly enhanced the compound's potency, leading to further investigations into structure-activity relationships (SAR) for optimizing anticancer agents .

Case Study 2: Synthesis of Novel Pyridine Derivatives

Research focusing on the synthetic pathways involving this compound revealed efficient methods for producing novel pyridine derivatives with potential therapeutic applications. These studies emphasized the importance of reaction conditions and catalyst selection in achieving high yields and purity of desired products .

Mecanismo De Acción

The mechanism of action of 3-(4-Methoxybenzoyl)pyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparación Con Compuestos Similares

- 3-(4-Hydroxybenzoyl)pyridine

- 3-(4-Methoxybenzyl)pyridine

- 3-(4-Methoxybenzoyl)-2-nitropyridine

- 3-(4-Methoxybenzoyl)-2-chloropyridine

Comparison: 3-(4-Methoxybenzoyl)pyridine is unique due to the presence of both a methoxy group and a benzoyl group attached to the pyridine ring. This combination imparts specific electronic and steric properties that can influence its reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different solubility, stability, and biological activity profiles .

Actividad Biológica

3-(4-Methoxybenzoyl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound, with the molecular formula , features a pyridine ring substituted with a 4-methoxybenzoyl group. The presence of the methoxy group enhances its solubility and reactivity, making it a valuable candidate for various biological studies .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The carboxylic acid group can form hydrogen bonds with active sites on enzymes, potentially leading to inhibition or modulation of their activity. The hydrophobic interactions facilitated by the benzoyl and pyridine moieties can influence protein stability and function .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Preliminary studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that it can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. In vitro assays revealed that it effectively induces apoptosis in cancer cells by arresting them in the G2/M phase of the cell cycle .

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones, suggesting its potential as a therapeutic agent against bacterial infections .

- Anticancer Activity : In a xenograft model using human prostate cancer cells (PC-3), treatment with this compound resulted in reduced tumor growth compared to control groups. This study highlights its efficacy in vivo and supports further investigation into its use as an anticancer drug .

Propiedades

IUPAC Name |

(4-methoxyphenyl)-pyridin-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-16-12-6-4-10(5-7-12)13(15)11-3-2-8-14-9-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVCNCXKAEBIVBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60178532 | |

| Record name | Ketone, (p-methoxyphenyl) 3-pyridyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23826-71-3 | |

| Record name | (4-Methoxyphenyl)-3-pyridinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23826-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ketone, (p-methoxyphenyl) 3-pyridyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023826713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ketone, (p-methoxyphenyl) 3-pyridyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.